

# N3 Hemihydrate: A Potent Covalent Inhibitor of MERS-CoV Main Protease

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## Compound of Interest

Compound Name: *Mpro inhibitor N3 hemihydrate*

Cat. No.: *B14023928*

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## Introduction

The Middle East Respiratory Syndrome Coronavirus (MERS-CoV) continues to pose a significant threat to global health. The viral main protease (Mpro or 3CLpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. The peptidomimetic compound N3, a Michael acceptor, has been identified as a potent inhibitor of MERS-CoV Mpro. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and mechanism of action of N3 hemihydrate as an inhibitor of MERS-CoV Mpro.

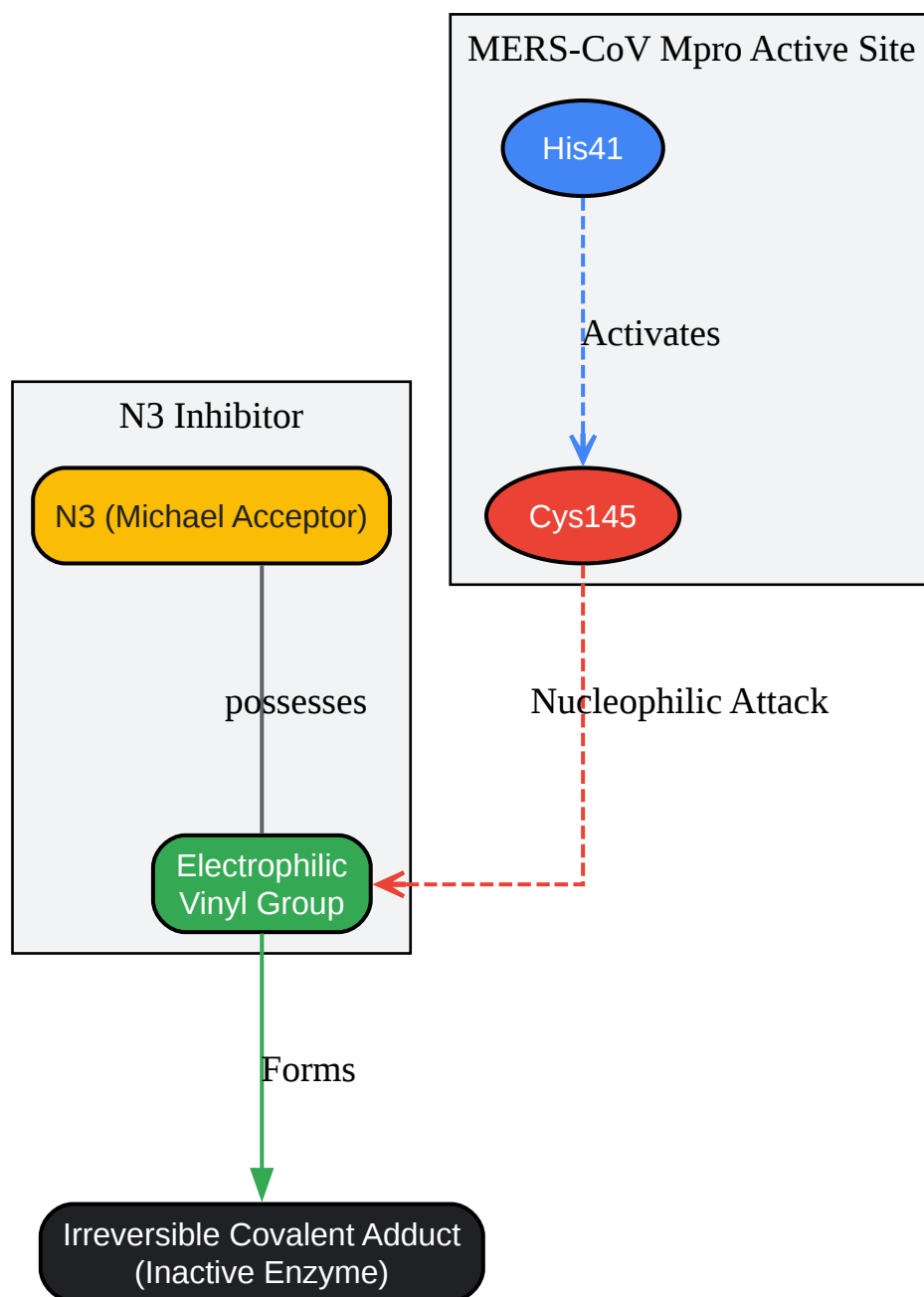
## Quantitative Inhibitory and Antiviral Activity

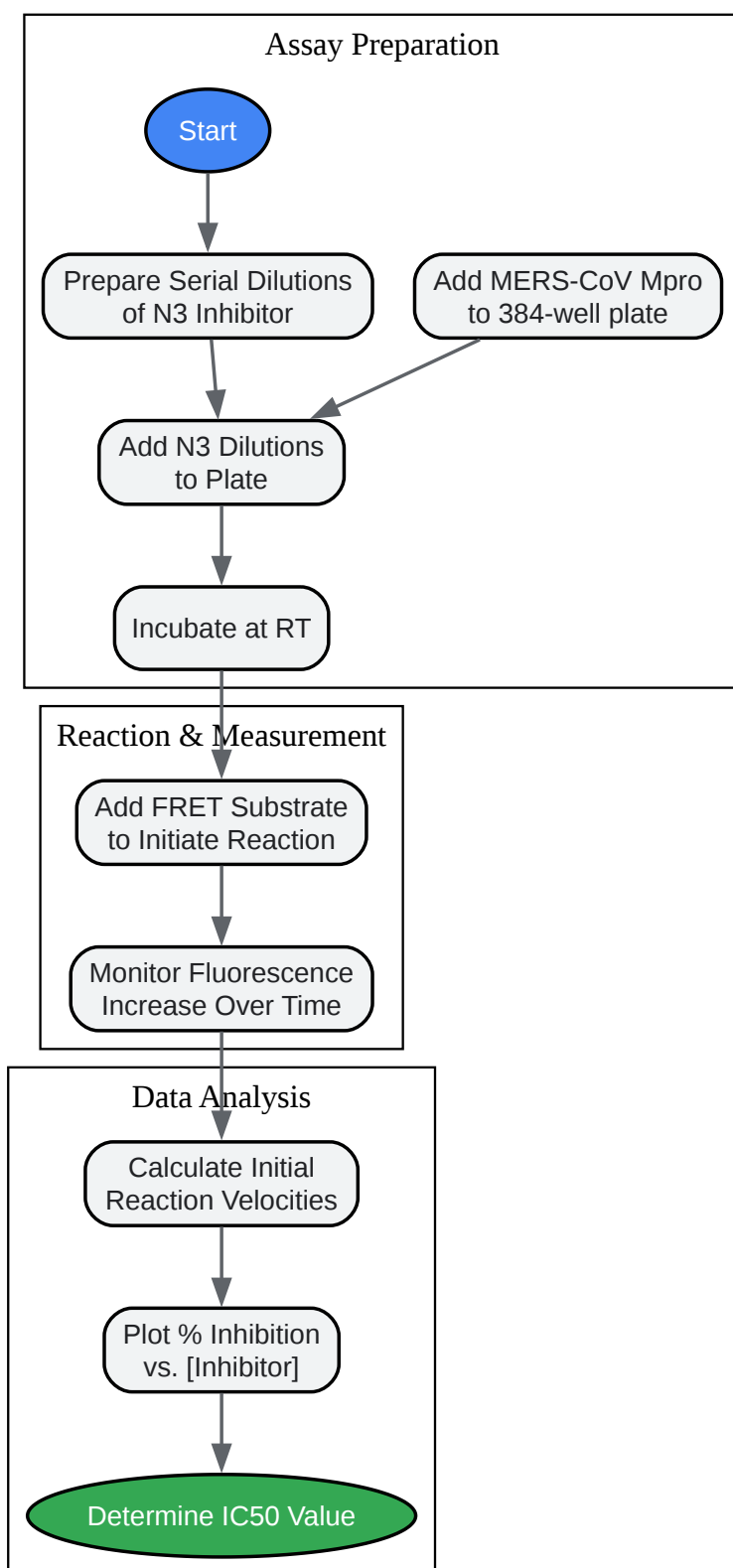
N3 hemihydrate demonstrates potent inhibitory activity against multiple coronaviruses. While a specific IC<sub>50</sub> value for MERS-CoV Mpro is not readily available in the cited literature, its efficacy against the highly similar SARS-CoV-2 Mpro and other coronaviruses underscores its potential. The compound exhibits time-dependent inhibition, characteristic of covalent inhibitors.

Target	Assay Type	Value	Cell Line (for antiviral activity)	Reference
SARS-CoV-2 Mpro	Antiviral Assay	EC50: 16.77 $\mu\text{M}$	Vero	[1][2][3][4][5]
HCoV-229E Mpro	Antiviral Assay	IC50: 4.0 $\mu\text{M}$	-	[2][3]
Feline Infectious Peritonitis Virus (FIPV) Mpro	Antiviral Assay	IC50: 8.8 $\mu\text{M}$	-	[2][3]
Murine Hepatitis Virus (MHV)-A59 Mpro	Antiviral Assay	IC50: 2.7 $\mu\text{M}$	-	[2][3]
SARS-CoV-2 Mpro	Enzyme Inhibition	kobs/[I]: 11,300 $\text{M}^{-1}\text{s}^{-1}$	-	[1]

## Mechanism of Action: Covalent Inhibition

N3 acts as an irreversible inhibitor of MERS-CoV Mpro through a covalent Michael addition reaction. The electrophilic vinyl group of N3 is susceptible to nucleophilic attack by the catalytic cysteine residue (Cys145) in the Mpro active site. This forms a stable covalent bond, rendering the enzyme inactive.





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## References

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